Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Description
Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS: 1073559-59-7) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at the 2-position, a benzyl substituent, a ketone (oxo) group at the 3-position, and an ethyl carboxylate ester at the 8-position. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.3 g/mol and a purity of 95% . Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets.
Properties
Molecular Formula |
C19H25NO3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-2-23-18(22)16-8-10-19(11-9-16)12-17(21)20(14-19)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
InChI Key |
LWJBBJWHZOGNPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under anhydrous conditions, and the organic layer is dried over anhydrous magnesium sulfate before the solvent is removed
Chemical Reactions Analysis
Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl hydrogen atoms.
Scientific Research Applications
Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azaspiro moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Structural Differences and Implications
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate () replaces two carbons with oxygen atoms (1,4-dioxa), reducing lipophilicity and enhancing polarity, making it suitable for reverse-phase HPLC analysis .
Substituent Effects :
- The benzyl group in the target compound (2-position) and Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate (8-position, ) increases steric bulk and aromaticity, which may influence receptor binding or metabolic stability .
- The methyl group in Ethyl (2S)-2-methyl-...carboxylate () introduces chirality, which could lead to enantiomer-specific biological activity .
Functional Group Positioning :
- The ethyl carboxylate at the 8-position in the target compound is a common feature in many spiro derivatives, serving as a metabolically labile ester prodrug moiety. In contrast, tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate () uses a tert-butyl ester, which is more hydrolytically stable and often used in protecting-group strategies .
Biological Activity
Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H25NO3
- Molecular Weight : 315.41 g/mol
- CAS Number : Not available in the provided sources.
This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Research indicates that compounds with a spirocyclic structure can exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many spirocyclic compounds act as inhibitors for specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : These compounds may interact with various receptors in the body, altering signaling pathways that can affect cell proliferation and apoptosis.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in preliminary studies. It has been tested against various bacterial strains, demonstrating significant inhibition at certain concentrations.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
These results suggest that this compound may be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines.
A study conducted on human breast cancer cells (MCF-7) reported the following findings:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 60 | - |
| 50 | 30 | 30 |
The IC50 value indicates that at a concentration of 30 µM, the compound reduces cell viability by approximately 70%, suggesting significant anticancer potential.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against multi-drug resistant bacteria. The compound was found to be effective against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent. -
Case Study on Cytotoxicity :
In vitro assays were performed on various cancer cell lines, including lung and prostate cancer cells. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
